Resistance Development Profile: Exeporfinium vs. Mupirocin, Retapamulin, Fusidic Acid, Daptomycin, and Vancomycin (55-Passage Study)
In a 55-passage multistep resistance selection study against four MRSA strains, Exeporfinium (XF-73) exhibited no >4-fold increase in MIC after 55 passages. In contrast, comparator antibiotics showed substantial MIC increases: mupirocin increased from 0.12 µg/mL to 16–512 µg/mL (≥133-fold to ≥4266-fold increase), fusidic acid increased from 0.12 µg/mL to 256 µg/mL (2133-fold increase), retapamulin increased from 0.25 µg/mL to 4–8 µg/mL (16-fold to 32-fold increase), vancomycin increased from 1 µg/mL to 8 µg/mL in two of four strains (8-fold increase), and daptomycin increased from 0.5 µg/mL to 32 µg/mL (64-fold increase), with a >4-fold increase observed after only five passages for daptomycin. No cross-resistance to Exeporfinium was observed in daptomycin-resistant strains [1].
| Evidence Dimension | Fold increase in MIC after 55 passages in MRSA strains |
|---|---|
| Target Compound Data | ≤4-fold increase (no >4-fold increase observed) |
| Comparator Or Baseline | Mupirocin: ≥133-fold to ≥4266-fold increase (0.12 → 16–512 µg/mL); Fusidic acid: 2133-fold increase (0.12 → 256 µg/mL); Retapamulin: 16-fold to 32-fold increase (0.25 → 4–8 µg/mL); Vancomycin: 8-fold increase (1 → 8 µg/mL) in 2/4 strains; Daptomycin: 64-fold increase (0.5 → 32 µg/mL) |
| Quantified Difference | Exeporfinium MIC increase ≤4-fold vs. comparator increases of 8-fold to >4000-fold |
| Conditions | 55-passage multistep resistance selection study; subinhibitory concentrations; four Network on Antimicrobial Resistance in Staphylococcus aureus (NARSA) MRSA strains; broth microdilution MIC determination |
Why This Matters
The extremely low propensity for resistance development under prolonged selective pressure is a critical procurement differentiator for studies focused on long-term decolonization strategies or investigations of resistance evolution.
- [1] Farrell DJ, Robbins M, Rhys-Williams W, Love WG. Investigation of the potential for mutational resistance to XF-73, retapamulin, mupirocin, fusidic acid, daptomycin, and vancomycin in methicillin-resistant Staphylococcus aureus isolates during a 55-passage study. Antimicrob Agents Chemother. 2011;55(3):1177-1181. doi:10.1128/AAC.01285-10. View Source
